Thiacloprid amide (CAS 676228-91-4) is the primary environmental and metabolic degradation product of the widely used neonicotinoid insecticide thiacloprid. Formed via the hydration of the parent compound's cyanoimino group—often mediated by microbial nitrile hydratases—this amide serves as a critical analytical reference standard. In industrial and regulatory contexts, it is essential for environmental fate modeling, groundwater monitoring, and agricultural residue analysis. Unlike its highly toxic parent, thiacloprid amide exhibits high water solubility and a significantly altered toxicological profile, making its precise quantification mandatory for accurate ecological risk assessments and mass-balance degradation studies [1].
Procurement of exact thiacloprid amide standards is non-negotiable for regulatory compliance and environmental monitoring. Substituting it with the parent compound (thiacloprid) or other neonicotinoid metabolites (such as imidacloprid urea) fails because these molecules possess entirely different chromatographic retention times, ionization efficiencies in LC-MS/MS, and ecotoxicological profiles. Because up to 98% of metabolized thiacloprid can be converted into the amide in soil environments, measuring only the parent compound severely underestimates the total pesticide residue load [1]. Furthermore, regulatory frameworks require compound-specific tracking of this exact metabolite to validate maximum residue limits (MRLs) and evaluate the reduced-toxicity impact of agricultural runoff [2].
In microbial degradation studies using Variovorax boronicumulans J1, thiacloprid is rapidly metabolized via hydration of its cyanoimino group. Quantitative analysis reveals that 98% of the reduced parent compound is converted directly into thiacloprid amide within 60 hours [1]. This near-quantitative yield establishes the amide as the primary environmental sink.
| Evidence Dimension | Microbial Biotransformation Yield |
| Target Compound Data | 98% conversion yield to thiacloprid amide |
| Comparator Or Baseline | Parent thiacloprid (initial concentration 200 mg/L) |
| Quantified Difference | 98% of metabolized parent is funneled into the amide sink |
| Conditions | Resting cells of Variovorax boronicumulans J1 over 60 hours |
Demonstrates that the amide is the predominant environmental sink, making it the most critical metabolite standard for mass-balance degradation and soil persistence studies.
The conversion of thiacloprid to thiacloprid amide quantitatively reduces its toxicity profile. Chronic toxicity assays on the aquatic invertebrate Chironomus riparius demonstrate a No Observed Effect Concentration (NOEC) of 0.1 mg/L for the amide, compared to a highly toxic NOEC of 0.001 mg/L for the parent compound [1]. This 100-fold reduction in toxicity highlights the necessity of compound-specific quantification.
| Evidence Dimension | Chronic Aquatic Toxicity (NOEC) |
| Target Compound Data | 0.1 mg/L (Thiacloprid amide) |
| Comparator Or Baseline | 0.001 mg/L (Parent thiacloprid) |
| Quantified Difference | 100-fold reduction in chronic toxicity to Chironomus riparius |
| Conditions | 28-day chronic emergence assay |
Critical for accurate ecological risk assessments, as measuring only the parent compound misrepresents the true toxicological burden of the degraded pesticide.
For agricultural residue monitoring, thiacloprid amide exhibits highly reproducible analytical extraction behavior. Using water-based extraction followed by LC-MS/MS, the compound achieves a recovery rate of approximately 95% with a Limit of Quantification (LOQ) of 0.01 mg/kg in complex matrices like green peppers and tomatoes [1]. This performance fits seamlessly into standard regulatory workflows.
| Evidence Dimension | LC-MS/MS Extraction Recovery |
| Target Compound Data | ~95% recovery (LOQ 0.01 mg/kg) |
| Comparator Or Baseline | Standard regulatory acceptable range (70-120%) |
| Quantified Difference | Consistently high recovery (~95%) well within strict regulatory margins |
| Conditions | Water-based extraction from green pepper and tomato matrices |
Ensures robust, reproducible quantification for agricultural residue monitoring and food safety compliance.
Thiacloprid amide is the definitive product of nitrile hydratase-mediated neonicotinoid degradation. Assays using recombinant E. coli BL21 expressing cobalt-type nitrile hydratase showed complete transformation of the parent compound to the amide, whereas control strains exhibited 0% conversion [1]. This absolute enzymatic specificity makes the amide an ideal target analyte for screening bioremediation catalysts.
| Evidence Dimension | Enzymatic Transformation Yield |
| Target Compound Data | 100% transformation to amide |
| Comparator Or Baseline | Control E. coli (0% transformation) |
| Quantified Difference | Absolute dependence on nitrile hydratase for cyanoimino hydration |
| Conditions | Recombinant E. coli BL21 expressing V. boronicumulans J1 nitrile hydratase |
Validates the compound as the definitive biomarker for screening neonicotinoid-degrading microbial strains and engineered enzymes.
Because thiacloprid amide accounts for up to 98% of the microbially degraded parent compound, it is the mandatory standard for tracking neonicotinoid persistence and mobility in soil and groundwater systems [1].
Leveraging its validated ~95% recovery rate in LC-MS/MS workflows, this standard is essential for quantifying terminal pesticide residues in crops like tomatoes and pome fruits to enforce Maximum Residue Limits (MRLs) [2].
Given its 100-fold lower chronic toxicity to aquatic invertebrates compared to the parent insecticide, quantifying the amide is crucial for accurately modeling the toxicological attenuation of agricultural runoff [3].
As the specific product of cobalt-type nitrile hydratase activity, thiacloprid amide serves as the definitive analytical target for evaluating the efficiency of engineered microbes and enzymes designed to detoxify neonicotinoid-contaminated environments [1].